4-Oxo-4-(pyrrolidin-1-yl)butanoic acid
Overview
Description
4-Oxo-4-(pyrrolidin-1-yl)butanoic acid is a chemical compound with the CAS Number: 69338-35-8 . Its molecular formula is C8H13NO3 and it has a molecular weight of 171.2 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid is 1S/C8H13NO3/c10-7(3-4-8(11)12)9-5-1-2-6-9/h1-6H2,(H,11,12) . The average mass of the molecule is 171.194 Da and the monoisotopic mass is 171.089539 Da .Physical And Chemical Properties Analysis
4-Oxo-4-(pyrrolidin-1-yl)butanoic acid is a solid substance . It should be stored in a dry environment at a temperature between 2-8°C .Scientific Research Applications
Molecular and Crystal Structure Studies
- Molecular Structure Analysis: The molecular and crystal structure of derivatives of 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid has been analyzed, showing unique hydrogen bonding and supramolecular structures in the crystal lattice (Naveen et al., 2016).
- Supramolecular Synthons Investigation: Investigations into the supramolecular synthons (a kind of molecular unit) within the crystals of N-(aryl)-succinamic acids, including 4-oxo-4-(pyrrolidin-1-yl)butanoic acid derivatives, have revealed significant insights into their crystal structures and intermolecular interactions (PrakashShet et al., 2018).
Synthetic Ion Channels and Nanofluidic Devices
- Optical Gating in Nanofluidic Devices: A derivative of 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid has been used to demonstrate optical gating in nanofluidic devices. These findings are significant in developing light-induced controlled release, sensing, and information processing technologies (Ali et al., 2012).
Chemical Synthesis and Drug Development
- Microwave-assisted Synthesis: Research on the synthesis of 4-Oxobutenoic acids, including 4-oxo-4-(pyrrolidin-1-yl)butanoic acid derivatives, demonstrates their importance as biologically active species and versatile intermediates for further derivatization (Uguen et al., 2021).
- Drug Molecule Hydrogel Formation: A study has shown that a simple drug compound, similar in structure to 4-oxo-4-(pyrrolidin-1-yl)butanoic acid, can form hydrogels in water, with potential implications for controlled drug release (Wang et al., 2007).
Crystallography and Chemical Analysis
- Crystal Structure Analysis: Detailed crystal structure analysis of compounds like (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid provides insights into molecular configurations and interactions, crucial for understanding their chemical behavior (Liu et al., 2009).
- Study of Hydrogen Bonding: Investigations into the hydrogen bonding in certain derivatives of 4-oxo-4-(pyrrolidin-1-yl)butanoic acid have been conducted to understand their chemical properties and potential applications (Dobbin et al., 1993).
Safety And Hazards
The safety information for 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Several precautionary statements are also provided, including P233 (Keep container tightly closed), P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and others .
properties
IUPAC Name |
4-oxo-4-pyrrolidin-1-ylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-7(3-4-8(11)12)9-5-1-2-6-9/h1-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSJBLXBDQWPHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357501 | |
Record name | 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-(pyrrolidin-1-yl)butanoic acid | |
CAS RN |
69338-35-8 | |
Record name | 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 69338-35-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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